molecular formula C18H17N8NaO7S3 B1668364 CEFTRIAXONE SODIUM CAS No. 74578-69-1

CEFTRIAXONE SODIUM

Cat. No.: B1668364
CAS No.: 74578-69-1
M. Wt: 576.6 g/mol
InChI Key: YOBPSXOHCHDCMU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ceftriaxone is synthesized through a multi-step process that involves the formation of the beta-lactam ring, which is crucial for its antibiotic activity. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the correct formation of the desired chemical structure .

Industrial Production Methods

Industrial production of ceftriaxone involves large-scale fermentation processes to produce the 7-ACA core, followed by chemical modifications to introduce the necessary side chains. The final product is then purified through crystallization and filtration techniques to obtain a sterile, injectable form of the antibiotic .

Properties

Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death.

CAS No.

74578-69-1

Molecular Formula

C18H17N8NaO7S3

Molecular Weight

576.6 g/mol

IUPAC Name

sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);/q;+1/p-1

InChI Key

YOBPSXOHCHDCMU-UHFFFAOYSA-M

SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na].[Na]

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]

Appearance

White to light yellow solid powder.

Color/Form

Fluffy white powder
White crystalline powde

melting_point

155 °C
> 155 °C

113852-37-2
149394-66-1

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

104376-79-6 (di-hydrochloride salt)
74578-69-1 (di-hydrochloride salt, hemiheptahydrate)

shelf_life

It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit.

solubility

1.05e-01 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Anhydrous Ceftriaxone Sodium
Benaxona
Cefatriaxone
Cefaxona
Ceftrex
Ceftriaxon
Ceftriaxon Curamed
Ceftriaxon Hexal
Ceftriaxona Andreu
Ceftriaxona LDP Torlan
Ceftriaxone
Ceftriaxone Irex
Ceftriaxone Sodium
Ceftriaxone Sodium, Anhydrous
Ceftriaxone, Disodium Salt
Ceftriaxone, Disodium Salt, Hemiheptahydrate
Lendacin
Longacef
Longaceph
Ro 13 9904
Ro 13-9904
Ro 139904
Ro-13-9904
Ro13 9904
Ro13-9904
Ro139904
Rocefalin
Rocefin
Rocephin
Rocephine
Tacex
Terbac

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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